Oligomycin C is a macrolide antibiotic produced by Streptomyces species. [, , , ] It belongs to the oligomycin family, a group of structurally related compounds known for their potent inhibition of ATP synthase. [, , ] Oligomycin C is a valuable tool in scientific research, particularly in studying cellular energy metabolism and mitochondrial function. [, , , ]
Structural Features: Oligomycin C possesses a complex molecular structure characterized by a 26-membered macrolactone ring fused to a spiroketal system. [, , ] The molecule contains multiple stereogenic centers, contributing to its specific biological activity. [, ]
X-ray Crystallography: X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of Oligomycin C and its related congeners (Oligomycin A and B). [] This information is crucial for understanding the interactions of Oligomycin C with its biological targets. []
Cellular Energy Metabolism Research: Oligomycin C is widely employed in studying cellular energy metabolism. [, , , ] By inhibiting ATP synthase, researchers can investigate the effects of energy depletion on various cellular processes. [, , , ]
Mitochondrial Function Assays: Oligomycin C is a valuable tool for assessing mitochondrial function. [, , , ] Its inhibitory effects on ATP synthesis allow researchers to measure parameters like mitochondrial respiration and membrane potential. [, , , ]
K-Ras Localization Studies: Recent research has identified Oligomycin C as a potent inhibitor of K-Ras plasma membrane localization. [] This finding suggests potential applications in cancer research, targeting the oncogenic activity of K-Ras. []
Structure-Activity Relationship Studies: Further research is needed to explore the structure-activity relationship of Oligomycin C and its derivatives. [] Understanding the structural features crucial for ATP synthase inhibition and other biological activities could lead to the development of more potent and selective inhibitors. []
Therapeutic Applications: While Oligomycin C itself is not suitable for clinical use due to its toxicity, its derivatives or analogs with improved safety profiles could hold therapeutic potential. [Not directly stated in papers, but a logical direction based on research findings] Further investigation is warranted to explore possible applications in cancer therapy, targeting K-Ras or other oncogenic pathways. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: